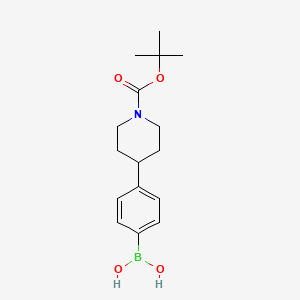

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

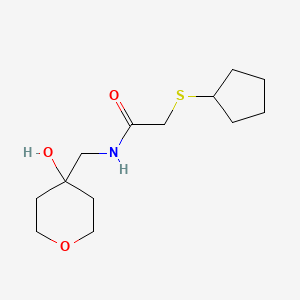

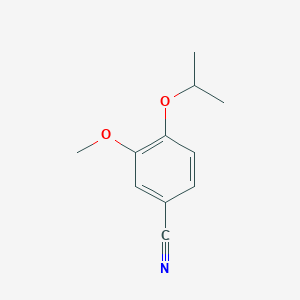

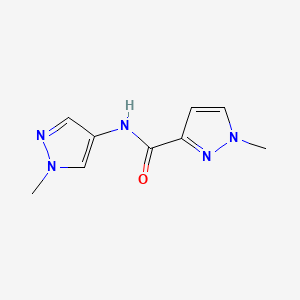

“4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .

Molecular Structure Analysis

The molecular structure of “4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid” can be represented by the SMILES string O=C(N(CC1)CCC1C(C=C2)=CC=C2C(O)=O)OC(C)(C)C . This indicates that the molecule contains a tert-butoxycarbonyl group, a piperidin-4-yl group, and a phenylboronic acid group.

Chemical Reactions Analysis

As a semi-flexible linker in PROTAC development, “4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid” plays a crucial role in the formation of ternary complexes for targeted protein degradation . The exact chemical reactions it undergoes would depend on the specific proteins being targeted.

Physical And Chemical Properties Analysis

The compound is a powder with a quality level of 100 and an assay of ≥95% . It is recommended to be stored at a temperature of 2-8°C .

科学的研究の応用

Asymmetric Synthesis

Asymmetric synthesis plays a critical role in the development of enantiomerically pure compounds, which are crucial for drug development and materials science. The use of tert-butoxycarbonyl protected piperidine derivatives, including those related to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenylboronic acid, has been documented in the asymmetric synthesis of complex organic molecules. For example, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives illustrates the utility of these compounds in generating optically pure substances starting from basic amino acids (Xue et al., 2002).

Bioactive Compound Development

Research into the development of novel bioactive compounds often involves the use of piperidine derivatives as key intermediates. For instance, the synthesis and in vitro biological activity of 5-deaza-7-desmethylene analogues of tetrahydrofolic acid, which are crucial for the study of folate-mediated biochemistry, demonstrate the application of tert-butoxycarbonyl protected piperidine derivatives in medicinal chemistry (Rosowsky et al., 1994).

Materials Science

In materials science, the design and synthesis of novel polymers and materials often leverage the unique properties of piperidine derivatives. The development of poly(arylene piperidinium) hydroxide ion exchange membranes, which exhibit remarkable alkaline stability and conductivity, showcases the potential of these compounds in creating advanced materials for energy applications (Olsson et al., 2018).

作用機序

Target of Action

It is known to be used as a semi-flexible linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target’s degradation .

Mode of Action

The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The compound, as part of a PROTAC, affects the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By recruiting an E3 ligase to a specific target protein, the PROTAC induces ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The rigidity of the linker region in protacs, where this compound is used, can impact the drug-like properties, potentially influencing absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the target protein .

Safety and Hazards

将来の方向性

The use of “4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid” in PROTAC development represents a promising direction in the field of targeted protein degradation . By optimizing the properties of the linker region, it may be possible to improve the efficacy and selectivity of PROTACs for various therapeutic applications .

特性

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-16(2,3)22-15(19)18-10-8-13(9-11-18)12-4-6-14(7-5-12)17(20)21/h4-7,13,20-21H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHUFFGMPLAKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)

![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)

![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)